molecular formula C14H7ClF4O2 B6410034 5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261938-65-1

5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6410034
CAS RN: 1261938-65-1
M. Wt: 318.65 g/mol
InChI Key: CUMSSUHJEXLKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (5-CFTB) is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid that is soluble in most organic solvents. 5-CFTB is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. 5-CFTB has been used in scientific research to study the effects of COX-2 inhibition on various biological processes.

Mechanism of Action

5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the synthesis of prostaglandins and other inflammatory mediators. 5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% binds to the active site of COX-2 and blocks its activity, which leads to the inhibition of prostaglandin synthesis.
Biochemical and Physiological Effects
The inhibition of COX-2 activity by 5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as to reduce the growth of cancer cells. It has also been shown to reduce the risk of cardiovascular disease by decreasing the production of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

The use of 5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a potent inhibitor of COX-2, which makes it useful for studying the effects of COX-2 inhibition on various biological processes. It is also relatively easy to synthesize and purify, which makes it suitable for use in laboratory experiments. However, there are also some limitations to its use. 5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is a relatively new compound, and its effects on humans are not yet fully understood.

Future Directions

The potential applications of 5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% are still being explored. Further research is needed to determine the effects of COX-2 inhibition on human health, as well as to develop new treatments based on the inhibition of COX-2. Additionally, further research is needed to explore the potential use of 5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% in the treatment of various diseases, such as cancer and cardiovascular disease. Finally, research is also needed to develop new methods of synthesizing and purifying 5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%, as well as to explore its potential applications in other areas of research.

Synthesis Methods

5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized from 5-chloro-3-trifluoromethylbenzoic acid and 2-fluoro-3-trifluoromethylphenylboronic acid in a two-step reaction. The first step is the reaction of the two acids in the presence of a base such as potassium carbonate, which produces the desired 5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%. The second step is the purification of the compound by recrystallization.

Scientific Research Applications

5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of COX-2 inhibition on inflammation, cancer, and cardiovascular diseases. It has also been used to study the effects of COX-2 inhibition on the development of new drugs and treatments for various diseases.

properties

IUPAC Name

3-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4O2/c15-9-5-7(4-8(6-9)13(20)21)10-2-1-3-11(12(10)16)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMSSUHJEXLKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691832
Record name 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261938-65-1
Record name 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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